

Chemical structure and stereochemistry of 5-Pyrrolidinomethyluridine.

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Compound of Interest

Compound Name: 5-Pyrrolidinomethyluridine

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5-Pyrrolidinomethyluridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinomethyluridine is a modified pyrimidine nucleoside, belonging to a class of compounds that are of significant interest in medicinal chemistry and drug development. As an analogue of the natural nucleoside uridine, its structural modifications are anticipated to confer unique biological activities. Modifications at the C5 position of the uracil base are known to influence properties such as metabolic stability, enzyme-substrate interactions, and antiviral or anticancer activity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **5-Pyrrolidinomethyluridine**, based on established principles of nucleoside chemistry and spectroscopic data from closely related analogues.

Chemical Structure

5-Pyrrolidinomethyluridine consists of two primary moieties: a pyrimidine base (uracil) and a β -D-ribofuranose sugar. The defining feature of this molecule is the substitution at the C5 position of the uracil ring with a pyrrolidinomethyl group. This substituent is attached to the C5 carbon of the uracil base via a methylene bridge.



The core structure is uridine, which is composed of a uracil ring linked to a ribose sugar via a β -N1-glycosidic bond. The atoms of the uracil base are numbered 1 to 6, and the carbons of the ribose sugar are numbered 1' to 5'. The pyrrolidinomethyl group is a five-membered saturated nitrogen-containing ring (pyrrolidine) attached to a methylene (-CH2-) group.

Caption: Chemical structure of **5-Pyrrolidinomethyluridine**.

Stereochemistry

The stereochemistry of **5-Pyrrolidinomethyluridine** is primarily determined by the chiral centers present in the β -D-ribofuranose moiety. The ribose sugar has four stereocenters at the C1', C2', C3', and C4' positions. In naturally occurring uridine and its derivatives, the ribose is in the D-configuration, and the glycosidic bond is in the β -configuration. This means that the uracil base is on the same side of the furanose ring as the C5' hydroxymethyl group when the ring is depicted in a Haworth projection.

The attachment of the pyrrolidinomethyl group at the C5 position of the uracil ring does not introduce a new stable chiral center. While the nitrogen atom of the pyrrolidine ring can be considered a transient stereocenter, it undergoes rapid pyramidal inversion at room temperature, leading to a single observable species in solution.

The conformation of the ribose ring can be described by its pucker, which is typically either C2'-endo or C3'-endo. These two conformations are in equilibrium, and the preferred pucker can be influenced by substituents on the sugar or the base. For most C5-substituted uridines, the conformational equilibrium of the sugar is not significantly altered compared to the parent uridine.[1]

The orientation of the uracil base relative to the ribose sugar is described by the glycosidic torsion angle (χ). The two most common conformations are syn and anti. In the anti conformation, the C6 atom of the uracil ring is positioned over the ribose ring, while in the syn conformation, the O2 atom is above the sugar ring. For uridine and its C5-substituted derivatives, the anti conformation is generally favored.

Data Presentation

As no direct experimental data for **5-Pyrrolidinomethyluridine** has been published, the following tables provide representative quantitative data based on values reported for closely



related 5-alkylaminomethyl-uridine derivatives and the parent uridine molecule. These values are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton	Chemical Shift (ppm)
H-6	~ 7.8
H-1'	~ 5.9
H-2'	~ 4.3
H-3'	~ 4.2
H-4'	~ 4.1
H-5', 5"	~ 3.8, 3.7
-CH ₂ - (exocyclic)	~ 3.5
Pyrrolidine CH ₂ (α to N)	~ 2.7
Pyrrolidine CH ₂ (β to N)	~ 1.9

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in D_2O



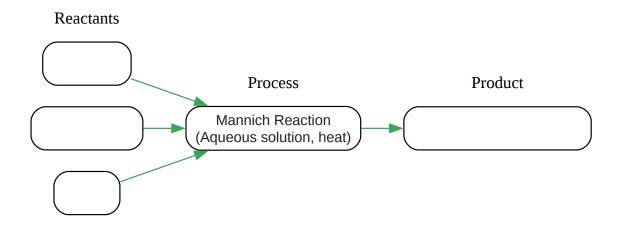
Carbon	Chemical Shift (ppm)
C-2	~ 152
C-4	~ 167
C-5	~ 112
C-6	~ 142
C-1'	~ 90
C-2'	~ 74
C-3'	~ 70
C-4'	~ 84
C-5'	~ 61
-CH ₂ - (exocyclic)	~ 50
Pyrrolidine C (α to N)	~ 54
Pyrrolidine C (β to N)	~ 24

Experimental Protocols

The synthesis of **5-Pyrrolidinomethyluridine** can be achieved through a Mannich reaction, which is a three-component condensation involving an active hydrogen compound (uridine), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[2]

Proposed Synthesis of 5-Pyrrolidinomethyluridine via Mannich Reaction





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Caption: Proposed synthetic workflow for **5-Pyrrolidinomethyluridine**.

Detailed Protocol:

- Reaction Setup: In a round-bottom flask, dissolve uridine (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol.
- Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water, 1.2 equivalents) followed by pyrrolidine (1.2 equivalents).
- Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
- Work-up and Purification: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure **5-Pyrrolidinomethyluridine**.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

X-ray Crystallography:

- Crystal Growth: Grow single crystals of **5-Pyrrolidinomethyluridine** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., water/ethanol).
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]
- Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The crystal structure can then be solved using direct methods and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.[3]

Conclusion

5-Pyrrolidinomethyluridine is a fascinating uridine analogue with potential applications in various fields of biomedical research. This guide has provided a comprehensive overview of its chemical structure and stereochemistry, based on established chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a solid foundation for researchers interested in exploring the properties and potential applications of this and other C5-modified nucleosides. Further experimental studies are warranted to fully elucidate the precise structural and biological characteristics of **5-Pyrrolidinomethyluridine**.

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